molecular formula C19H17Cl2N3S B2980571 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole CAS No. 478065-61-1

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole

Cat. No.: B2980571
CAS No.: 478065-61-1
M. Wt: 390.33
InChI Key: SVTLJJZNWNBVEF-PKNBQFBNSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Its structure includes:

  • Position 3: A sulfanyl group linked to a 3,4-dichlorophenylmethyl moiety, introducing electron-withdrawing effects due to chlorine substituents.
  • Position 4: An ethyl group, enhancing lipophilicity compared to bulkier substituents.

Its structural features imply applications in medicinal chemistry or agrochemicals, though specific studies are needed .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3S/c1-2-24-18(11-9-14-6-4-3-5-7-14)22-23-19(24)25-13-15-8-10-16(20)17(21)12-15/h3-12H,2,13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLJJZNWNBVEF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with ethyl isothiocyanate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenylethenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethyl group (target) increases hydrophobicity relative to methylphenyl () but reduces steric hindrance compared to bulkier substituents.
  • Conjugation : The (E)-styryl group (target) enables extended π-conjugation, unlike the thione () or sulfonyl () groups, which may influence UV-vis absorption or charge transfer.

Biological Activity

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a triazole derivative with potential biological applications. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazole ring with various substituents:

ComponentDescription
Triazole Ring A five-membered ring containing three nitrogen atoms.
Dichlorophenyl Group Enhances lipophilicity and biological activity.
Ethyl Group Contributes to the compound's overall stability.
Phenylethenyl Group Potentially involved in receptor interactions.

Synthesis typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the sulfide intermediate, followed by reaction with ethyl isothiocyanate to form the triazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor functions, influencing various biological pathways.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A study demonstrated that triazole compounds showed higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : Several derivatives have reported MIC values in the range of 0.046–3.11 μM against MRSA and other pathogens .

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • Mechanism : They interfere with fungal cell membrane synthesis by inhibiting ergosterol production.
  • Research Evidence : Compounds similar to this compound have shown effectiveness against various fungal strains in vitro .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied:

  • Cell Viability Studies : In vitro assays have shown that certain triazole derivatives significantly inhibit cancer cell proliferation at nanomolar concentrations .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

  • Antibacterial Efficacy Against MRSA :
    • A synthesized hybrid compound exhibited MIC values significantly lower than those of vancomycin and ciprofloxacin.
    • The presence of electron-donating groups on the phenyl ring was crucial for enhanced activity .
  • Antifungal Screening :
    • Compounds were tested against Candida species and exhibited potent antifungal activity compared to fluconazole.
    • Results indicated that structural modifications at specific positions on the triazole ring can enhance antifungal potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this triazole derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes with triazole precursors under reflux conditions. For example, a protocol involving 4-amino-1,2,4-triazole derivatives, substituted benzaldehyde (0.001 mol), absolute ethanol, and glacial acetic acid as a catalyst under 4-hour reflux is effective . Solvent choice (e.g., ethanol vs. DMF) and acid catalysis (e.g., acetic acid) are critical for controlling regioselectivity and minimizing by-products.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR to confirm substitution patterns (e.g., ethyl or styryl groups).
  • LC-MS for molecular weight validation and purity assessment.
  • Elemental analysis to verify stoichiometry .
  • X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Q. How do substituents (e.g., 3,4-dichlorophenyl or styryl groups) affect the compound’s stability and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., dichlorophenyl) enhance electrophilic substitution resistance but may reduce solubility. The (E)-styryl group introduces π-conjugation, influencing UV-Vis absorption and redox behavior. Comparative studies with analogs (e.g., 4-methylphenyl or fluorophenyl derivatives) reveal substituent-dependent stability in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict biological activity or intermolecular interactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry, analyze frontier molecular orbitals (HOMO-LUMO gaps), and predict reactive sites .
  • Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., enzymes or receptors). Compare results with known bioactive triazoles (e.g., antifungal or anticancer agents) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • For conflicting NMR signals, use 2D NMR (COSY, HSQC) to assign overlapping peaks.
  • If crystallographic data disagrees with computational models, re-validate force field parameters or consider dynamic effects (e.g., temperature-dependent disorder) .
  • Cross-reference with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may explain packing discrepancies .

Q. How to design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with purified targets (e.g., cytochrome P450 or kinases).
  • Use SAR studies by synthesizing analogs with modified sulfanyl or styryl groups. Test cytotoxicity (MTT assay) and correlate with docking results .
  • Perform ADME/Tox profiling (e.g., metabolic stability in liver microsomes) to assess drug-likeness .

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